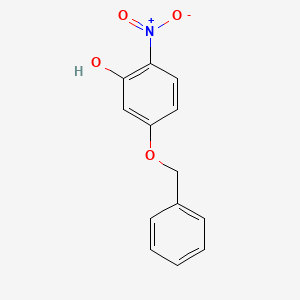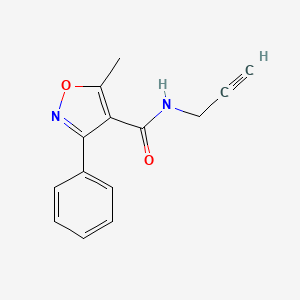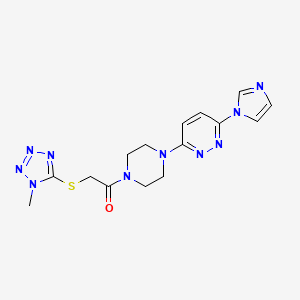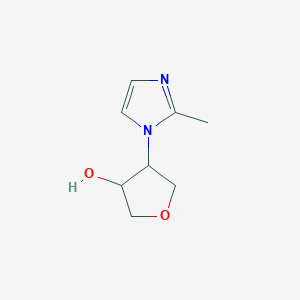
5-(Benzyloxy)-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-nitrophenol is a chemical compound with the molecular formula C13H11NO4. It is commonly known as BNP and is used in various scientific research applications. BNP is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents.
Scientific Research Applications
Catalysis and Chemical Reactions : The study by Notté (2000) discusses the AlphOxTM process, which involves the one-step conversion of benzene into phenol with nitrous oxide using a ZSM-5 catalyst. This process is significant in understanding and tuning catalyst activities for chemical synthesis.
Chemical Synthesis : Mustafa, Reddy, and Babu (2015) explored the unexpected C(aryl)–N bond cleavage and formation of Questiomycin A in the reduction reaction of 2-amino-6-nitrophenol derivatives, highlighting novel chemical reactions and synthetic pathways involving nitrophenol derivatives (Mustafa, Reddy, & Babu, 2015).
Industrial Synthesis : Zuo (2014) describes the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is derived from 4-nitrophenol. This process is noted for its industrial applicability, low cost, and high yield, making it relevant for large-scale production (Zuo, 2014).
Organic Chemistry and Reaction Mechanisms : The work of Attanasi et al. (2006) focuses on the synthesis and reactions of nitro derivatives of hydrogenated cardanol, exploring the reductive carbonylation and catalytic oxidation of 5-n-pentadecyl-2-nitrophenol. This study provides insights into the reaction mechanisms of nitrophenol derivatives (Attanasi et al., 2006).
Molecular Electronics : Chen, Reed, Rawlett, and Tour (1999) utilized a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device, demonstrating the potential of nitrophenol derivatives in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Pharmaceutical Synthesis : Tang Yan-feng (2012) discussed a new synthesis route of 4-(Benzyloxy)-1H-Indazole, a compound derived from 2-methyl-3-nitrophenol, which is significant in the context of pharmaceutical compound synthesis (Tang Yan-feng, 2012).
Environmental Science : Arora and Jain (2012) investigated the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp., showcasing the environmental applications of nitrophenol derivatives in biodegradation processes (Arora & Jain, 2012).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with enzymes such as trypsin . Trypsin is a serine protease involved in digestion, and it plays a crucial role in the breakdown of protein components.
Mode of Action
Based on its structural similarity to other benzyloxy compounds, it may interact with its targets through a nucleophilic substitution mechanism . In this process, the compound could potentially form a covalent bond with its target, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been implicated in various pathways, including oxidative stress, metabolism dysfunction, deregulated autophagy, telomere shortening, mitochondrial dysfunction, cellular calcium homeostasis, and systemic inflammation .
Pharmacokinetics
Similar compounds have been shown to have varying absorption and distribution profiles based on their lipophilicity .
Result of Action
Similar compounds have been shown to induce cellular stress responses, which are characterized by changes in cellular oxidative processes . These changes can lead to alterations in cell function and potentially contribute to various physiological and pathological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can affect the stability and activity of 5-(Benzyloxy)-2-nitrophenol. For instance, higher temperatures or extreme pH conditions might lead to the degradation of the compound, reducing its efficacy .
properties
IUPAC Name |
2-nitro-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCGFGQIRIUEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2938391.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)


![N-(3,5-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2938396.png)

![1-[4-(5-Nitro-1,3-dihydroisoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2938398.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938400.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2938401.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2938403.png)
![2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B2938406.png)
![methyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2938407.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2938411.png)
